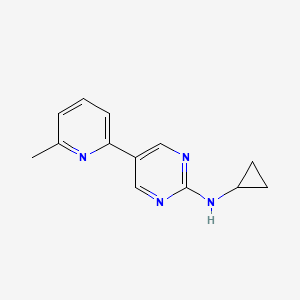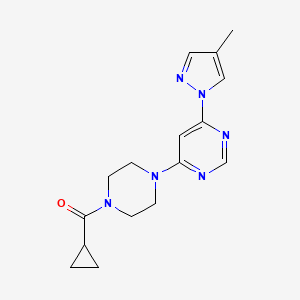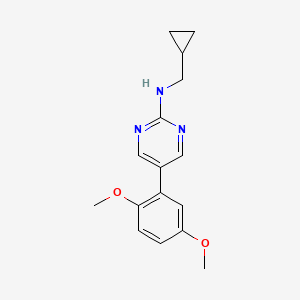
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine, also known as CPM-PP, is a new synthetic compound that has been developed in recent years for a variety of scientific applications. It is a member of the pyrimidine family and is composed of a cyclopropylmethyl group and a pyridine ring. CPM-PP has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various environmental toxins on the body. In addition, this compound has been used in the development of new drugs and in the study of drug metabolism.
Mécanisme D'action
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine works by binding to specific proteins in the body and altering their structure and function. It has been found to bind to and modulate the activity of several different proteins, including enzymes, ion channels, and receptors. By binding to these proteins, this compound can alter their activity and thus affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several different enzymes, including those involved in metabolism, detoxification, and signal transduction. It has also been found to modulate the activity of ion channels and receptors, which can affect the flow of ions and other molecules in and out of cells. In addition, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is easy to synthesize, is relatively non-toxic, and can be used in a variety of different applications. However, it also has some limitations. It is not very stable in solution, and it can be difficult to control the concentration of this compound in a solution. In addition, this compound is not very soluble in water, which can limit its use in some applications.
Orientations Futures
The potential future directions for N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine are numerous. It could be used in the development of new drugs, as well as in the study of drug metabolism. It could also be used to study the effects of various environmental toxins on the body, as well as to study the structure and function of proteins. In addition, this compound could be used to study the effects of various drugs on the body, as well as to study the effects of various dietary components on the body. Finally, this compound could be used to study the effects of various hormones on the body.
Méthodes De Synthèse
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is synthesized through a process known as the Barton-McCombie reaction. This reaction involves the reaction of a cyclopropylmethyl halide with a pyrimidine to form the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically completed in a few hours and yields the desired product in high yield.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-5-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-10(1)7-15-13-16-8-12(9-17-13)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEIKKBBVDUASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)
![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)
![6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)


![N-[(1-hydroxycyclopentyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B6441673.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441674.png)